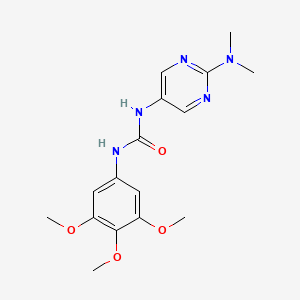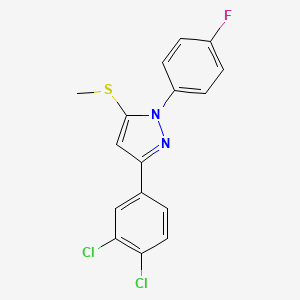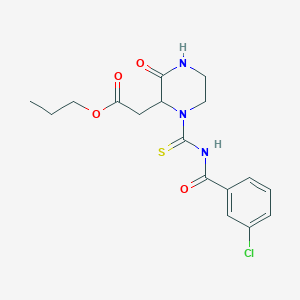![molecular formula C11H14ClF2NO2 B3004434 3-[3-(Difluoromethoxy)phenyl]oxolan-3-amine;hydrochloride CAS No. 2567503-95-9](/img/structure/B3004434.png)
3-[3-(Difluoromethoxy)phenyl]oxolan-3-amine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions, where the choice of reagents and conditions can significantly affect the yield and purity of the final product. For instance, the synthesis of 3-methyl-5-phenyl-(2-difluorophenyl)-2morpholinol Hydrochloride was achieved using 1-(2-difluorophenyl)-2-bromo-1-Acetone and Phenylglycinol in polar solvents through a series of reactions including amine cyclization, reduction, and acidification, resulting in a yield of 70.3% . This suggests that similar conditions could potentially be used for synthesizing the compound of interest, considering the presence of difluorophenyl and amine functionalities.
Molecular Structure Analysis
The molecular structure of organic compounds is often elucidated using spectroscopic methods such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS). The structure of the synthesized 3-methyl-5-phenyl-(2-difluorophenyl)-2morpholinol Hydrochloride was confirmed using these techniques . These methods would likely be applicable for analyzing the structure of "3-[3-(Difluoromethoxy)phenyl]oxolan-3-amine;hydrochloride" to ensure the correct synthesis and to identify any impurities or by-products.
Chemical Reactions Analysis
The reactivity of a compound is influenced by its functional groups and molecular structure. The papers provided discuss various reactions, such as the oxidative C-C bond formation mediated by phenyliodine bis(trifluoroacetate) (PIFA) , and the ring-opening hydrofluorination of epoxy amines . These reactions are indicative of the types of chemical transformations that can be performed on aromatic compounds and amines, which are relevant to the compound of interest. The specific reactivity of "3-[3-(Difluoromethoxy)phenyl]oxolan-3-amine;hydrochloride" would need to be explored experimentally.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as solubility, melting point, and stability, are crucial for its practical application. While the papers do not directly provide this information for the compound , they do offer insights into related compounds. For example, the synthesis of 3-methyl-5-phenyl-(2-difluorophenyl)-2morpholinol Hydrochloride was performed in polar solvents, suggesting solubility in polar media . Additionally, the operational simplicity and ambient temperature conditions for the hydrofluorination of epoxy amines indicate that similar compounds might be stable under mild conditions .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Fluorous Amines Synthesis : A study by Szabó et al. (2006) explored the synthesis and characterization of fluorous enantiopure amines, which are closely related to the structure of 3-[3-(Difluoromethoxy)phenyl]oxolan-3-amine;hydrochloride. These amines were synthesized through reactions involving similar compounds and characterized for their solubility and circular dichroism spectra, suggesting potential applications in enantiomer resolution and chiral analysis (Szabó et al., 2006).
Chemical Reactions and Synthesis
- Amination Reactions : In a study by George and Lappert (1969), aminostannanes were used as aminating agents for various substrates. This research indicates the potential use of related compounds like 3-[3-(Difluoromethoxy)phenyl]oxolan-3-amine;hydrochloride in similar amination processes (George & Lappert, 1969).
Application in Analytical Chemistry
- Detection of Amines : Tamiaki et al. (2013) investigated chemosensitive chlorophyll derivatives for the optical detection of various amines. The study demonstrates how modifications to molecules related to 3-[3-(Difluoromethoxy)phenyl]oxolan-3-amine;hydrochloride can be used for detecting amines, highlighting potential applications in analytical chemistry (Tamiaki et al., 2013).
Fluorination and Pharmaceutical Applications
- Trifluoromethylation in Pharmaceutical Synthesis : Cho et al. (2010) presented an efficient method for trifluoromethylation of aryl substrates, a process relevant to the structural modification of compounds like 3-[3-(Difluoromethoxy)phenyl]oxolan-3-amine;hydrochloride. This method is vital for enhancing the properties of pharmaceutical and agrochemical compounds (Cho et al., 2010).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-[3-(difluoromethoxy)phenyl]oxolan-3-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2NO2.ClH/c12-10(13)16-9-3-1-2-8(6-9)11(14)4-5-15-7-11;/h1-3,6,10H,4-5,7,14H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFNGWFCAZRTSKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(C2=CC(=CC=C2)OC(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-benzoyl-N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B3004359.png)

![1,1,1-Trifluoro-2-phenyl-3-(pyrido[3,4-d]pyrimidin-4-ylamino)propan-2-ol](/img/structure/B3004364.png)
![1-ethyl-7-methyl-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B3004365.png)

![N-(3-Acetylphenyl)-2-{[2-(3,4-dimethylphenyl)pyrazolo[1,5-A]pyrazin-4-YL]sulfanyl}acetamide](/img/structure/B3004368.png)
![5-Bromo-N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]furan-2-carboxamide](/img/structure/B3004369.png)
![1-[(4-Methoxyphenyl)sulfonyl]piperazine hydrochloride](/img/no-structure.png)

![[3-[2-[(4-Chlorophenyl)methoxy]phenyl]pyrazol-1-yl]-(4-methoxyphenyl)methanone](/img/structure/B3004372.png)